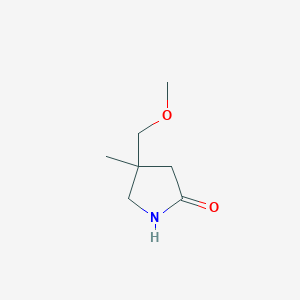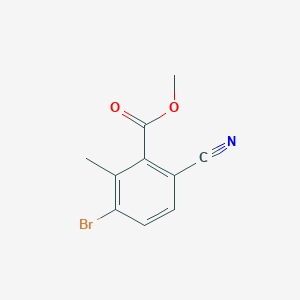
4-(Methoxymethyl)-4-methylpyrrolidin-2-one
Übersicht
Beschreibung
4-(Methoxymethyl)-4-methylpyrrolidin-2-one, also known as PMK methyl glycidate, is a chemical compound that is widely used in scientific research. It is a precursor to the synthesis of MDMA, a popular recreational drug, but its use in research is not limited to this application. PMK methyl glycidate is a versatile compound that can be used in various fields of research, including pharmacology, toxicology, and neuroscience. In
Wissenschaftliche Forschungsanwendungen
-
Bioelectronic Applications
- A material called PPDA hybrid, which could potentially contain “4-(Methoxymethyl)-4-methylpyrrolidin-2-one”, has been developed for bioelectronic applications . This material exhibits robust mechanical strength, electrical performance, and biocompatibility . It maintains stable electrochemical performance even after folding at angles of 90° and 135° and stretching to 50% strain for 30 cycles . In vitro tests confirm the PPDA hybrid’s excellent biocompatibility, making it a promising material for flexible bioelectronic applications .
-
Photothermal Applications
- Two-dimensional nanomaterials have shown great potential in photothermal applications . These applications include photothermal therapy, water evaporation, thermochemical reactions, and electrostatic lithography . While “4-(Methoxymethyl)-4-methylpyrrolidin-2-one” is not specifically mentioned, it’s possible that it could be incorporated into these materials or processes.
-
Quantum Internet
- Quantum internet is a revolutionary technology that could potentially use “4-(Methoxymethyl)-4-methylpyrrolidin-2-one” in its infrastructure . Quantum internet uses quantum entanglement to link objects so that they contain the same information, even if they are far apart . This technology could enable almost unbreakable cryptographic keys to protect sensitive information .
-
Cancer Research
- PEST-containing nuclear protein (PCNP), a short-lived small nuclear protein, is highly expressed in several malignant tumors such as cervical cancer, rectal cancer, and lung cancer . While “4-(Methoxymethyl)-4-methylpyrrolidin-2-one” is not specifically mentioned, it’s possible that it could be involved in the synthesis or regulation of PCNP.
-
Photocatalytic Technology
- Photocatalytic technology has become a hot research topic due to its potential as a low-cost, environmentally-friendly, and sustainable technology . While “4-(Methoxymethyl)-4-methylpyrrolidin-2-one” is not specifically mentioned, it’s possible that it could be incorporated into these materials or processes.
Eigenschaften
IUPAC Name |
4-(methoxymethyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(5-10-2)3-6(9)8-4-7/h3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHLVHSHBUNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-4-methylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















